4-Epidocetaxel

Overview

Description

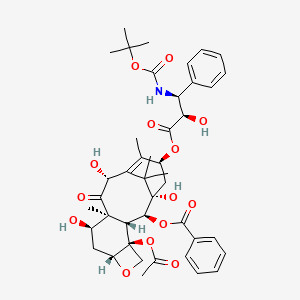

4-epi-Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel. It belongs to the taxane family of compounds, which are known for their ability to stabilize microtubules and inhibit cell division. This compound is particularly interesting due to its structural modifications, which may impart unique pharmacological properties compared to its parent compound, docetaxel.

Scientific Research Applications

4-epi-Docetaxel has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of structural modifications on the activity of taxanes.

Biology: Investigated for its ability to stabilize microtubules and inhibit cell division in various cell lines.

Medicine: Explored as a potential chemotherapeutic agent with possibly improved efficacy and reduced side effects compared to docetaxel.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Target of Action

7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of paclitaxel . Its primary target is microtubulin , a protein that plays a crucial role in cell division .

Mode of Action

7-EPI-DOCETAXEL binds to microtubulin reversibly with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, 7-EPI-DOCETAXEL is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by 7-EPI-DOCETAXEL is the microtubule dynamics . By binding to microtubules, it stabilizes their structure and inhibits their depolymerization . This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of 7-EPI-DOCETAXEL are complex, with high interpatient variability . It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding

Result of Action

The molecular effect of 7-EPI-DOCETAXEL is the stabilization of microtubules, which leads to the disruption of cell division and promotion of cell death . On a cellular level, this results in the inhibition of tumor growth . The in vivo antitumor effectiveness of 7-epi-docetaxel was found to be inferior to that of docetaxel .

Action Environment

The action, efficacy, and stability of 7-EPI-DOCETAXEL can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit or induce Cytochrome P450 3A4 (CYP3A4), can affect the metabolism and hence the effectiveness of 7-EPI-DOCETAXEL . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

7-EPI-DOCETAXEL has been found to interact with various biomolecules. It binds to microtubules but does not interact with dimeric tubulin . The compound has been reported to induce the formation of an incomplete metaphase plate of chromosomes and an arrangement of spindle microtubules .

Cellular Effects

In vitro studies have shown that 7-EPI-DOCETAXEL has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel . It has been reported that 7-EPI-DOCETAXEL does not elicit any acute toxic effects both as an active pharmaceutical ingredient and in bulk formulations .

Molecular Mechanism

7-EPI-DOCETAXEL exerts its effects at the molecular level by binding to microtubules, preventing cell division, and promoting cell death . Compared to paclitaxel, 7-EPI-DOCETAXEL is two times more potent as an inhibitor of microtubule depolymerization .

Temporal Effects in Laboratory Settings

The in vivo antitumor effects of docetaxel-loaded albumin nanoparticles at different doses of 7-EPI-DOCETAXEL were found to be similar . The in vitro anticancer effect of 7-EPI-DOCETAXEL was comparable to that of docetaxel .

Dosage Effects in Animal Models

In animal models, the dosage of 7-EPI-DOCETAXEL has been found to influence its effects. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of 7-EPI-DOCETAXEL consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Transport and Distribution

The transport and distribution of 7-EPI-DOCETAXEL within cells and tissues are influenced by its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability .

Subcellular Localization

It is known that docetaxel, a closely related compound, induces polymerization of tubulin, microtubule bundling in cells, and formation of numerous abnormal mitotic asters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Docetaxel involves several steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:

Protection and Deprotection: Protecting groups are used to selectively modify functional groups.

Oxidation and Reduction: These reactions are employed to introduce or modify functional groups.

Esterification and Amidation: These steps are crucial for attaching side chains that are essential for the compound’s activity.

Industrial Production Methods: Industrial production of 4-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity.

Use of Catalysts: To enhance reaction rates and selectivity.

Purification Techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-epi-Docetaxel undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halides and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-epi-Docetaxel, each with potentially different biological activities.

Comparison with Similar Compounds

Docetaxel: The parent compound, known for its potent antineoplastic activity.

Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.

Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165318 | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-68-1 | |

| Record name | 4-Epidocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?

A1: 7-epi-Docetaxel, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of 7-epi-Docetaxel during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit 7-epi-Docetaxel formation. []

Q2: Are there methods to synthesize 7-epi-taxanes, including 7-epi-Docetaxel?

A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including 7-epi-Docetaxel, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.

Q3: Beyond its presence as an impurity, is there any research on 7-epi-Docetaxel as a standalone compound?

A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)